molecular formula C9H12ClN3O4 B1669696 Cytochlor CAS No. 32387-56-7

Cytochlor

Cat. No. B1669696
CAS RN: 32387-56-7
M. Wt: 261.66 g/mol
InChI Key: NGGRGTWYSXYVDK-RRKCRQDMSA-N
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Description

Cytochlor belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .


Synthesis Analysis

Cytochlor is metabolized first to a phosphate derivative, CldCMP, by the enzyme deoxycytidine kinase and then to the active uracyl derivative, CldUMP, by the enzyme dCMP deaminase . The metabolic fluxes of these cell lines are proportional to their protein synthesis rate .


Molecular Structure Analysis

The molecular formula of Cytochlor is C9H12ClN3O4 . It is a pyrimidine 2’-deoxyribonucleoside, which means it consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Scientific Research Applications

  • Cytochemical Identification

    • Cytochemical methods involving chloroacetate esterase, nonspecific esterase, peroxidase, and metachromasia are applied to identify monocytes and granulocytes. These methods are simple, sensitive, and reproducible, with applications in clinical settings (Yam, Li, & Crosby, 1971).
  • Web-Based Analysis in Cytometry

    • Cytobank, a web-based application for flow cytometry, enables the storage, analysis, and sharing of experiments involving cytometry, including cytochlor-related studies. This tool facilitates a range of cytometry analyses accessible from any computer (Kotecha, Krutzik, & Irish, 2010).
  • Bioremediation of Acetochlor

    • Research on the bioremediation of acetochlor, a chlorinated herbicide, has shown that cyanobacterial mats can degrade this compound in soil and water systems, illustrating a potential application of cytochlor-related compounds in environmental management (El-Nahhal, Awad, & Safi, 2013).
  • Herbicide Efficiency and Environmental Impact

    • Studies on Acetochlor 50% EC demonstrate its effectiveness in weed suppression in agricultural contexts, with implications for understanding the environmental and ecological impact of such chlorinated herbicides (Mamun, Mridha, Akter, & Parvez, 2012).
  • Cytochrome P4502D6 Genetic Analysis

  • Toxicological Studies of Trihalomethanes

    • Studies on the toxicity of trihalomethanes, a by-product of water chlorination, assess cytotoxicity, genotoxicity, and mutagenicity, contributing to a better understanding of the human health risks of chlorinated compounds (Medeiros, Alencar, Navoni, Araújo, & Amaral, 2019).
  • Toxicity in Aquatic Life

  • Soil Microbial Impact

    • The influence of residual acetochlor on soil microbial populations and composition in the rhizosphere and bulk soil is a critical area of study, providing insights into the ecological impacts of chlorinated herbicides (Bai, Xu, He, Zheng, & Zhang, 2012).
  • Toxicity Mechanisms in Human Cells

Future Directions

The potential therapeutic effect of targeting lipid metabolism in cancer therapy warrants more investigation . In addition, the role of kinases and phosphatases in cancer has been widely investigated, and their aberrant activation is nowadays being explored as a new potential Achilles’ heel to strike .

properties

IUPAC Name

4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRGTWYSXYVDK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186099
Record name 5-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochlor

CAS RN

32387-56-7
Record name 5-Chloro-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032387567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytochlor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYTOCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J14D49ZN55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
TX Xiang, R Niemi, P Bummer, BD Anderson - Journal of pharmaceutical …, 2003 - Elsevier
… , 12 have shown that Cytochlor is an effective radiosensitizer of the rodent and human tumors when coadministered with THU and other biomodulators of its metabolism. THU itself has …
Number of citations: 9 www.sciencedirect.com
VE Marquez, R Eritja, JA Kelley… - Annals of the New …, 2003 - Wiley Online Library
… cytochlor)22 in combination with zebularine as a CDA inhibitor, that the evaluation of zebularine as a DNA methyltransferase inhibitor was initiated. Since it was possible that cytochlor's …
Number of citations: 23 nyaspubs.onlinelibrary.wiley.com
GF Weber, GF Weber - Molecular Therapies of Cancer, 2015 - Springer
… that increases the efficacy of the radio-sensitizer cytochlor (5-chloro-2′-deoxycytidine) by … ) and preventing the premature deamination of the cytochlor metabolite 5-chloro-2′-…
Number of citations: 0 link.springer.com
P Thambi, EA Sausville - … guide: preclinical screening, clinical trials, and …, 2004 - Springer
This chapter outlines how the National Cancer Institute (NCI) can aid researchers in academia, industry, and elsewhere in the development of promising new compounds as …
Number of citations: 3 link.springer.com
M Tighiouart, A Rogatko - Dose finding in drug development, 2006 - Springer
… Also, EWOC was adopted by the University of Miami for its National Cancer Institute Cancer Therapy Evaluation Program (NCI/CTEP) approved study of Cytochlor, a new radio-…
Number of citations: 13 link.springer.com
NJ Bridgewater - Pharmaceuticals - journals.lww.com
This table, the fifth of five parts (earlier parts were in the July 10, July 25, Aug. 25, and Sept. 10 issues), is adapted and excerpted from the latest Pharmaceutical Research and …
Number of citations: 0 journals.lww.com
S Greer, T Han, C Dieguez, N McLean… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Enzymatic activity from tumor and adjacent normal tissue of 200 patients involving deoxycytidine kinase (dCK), uridine/cytidine kinase (U/CK), cytidine deaminase (CD) and …
Number of citations: 3 www.ingentaconnect.com
M Tighiouart, A Rogatko - Statistical Methods for Dose‐Finding …, 2006 - Wiley Online Library
… Also, EWOC was adopted by the University of Miami (UM) for its NCI/CTEP-approved study of Cytochlor, a new radio-sensitizing agent synthesized at UM. Additionally, EWOC has been …
Number of citations: 8 onlinelibrary.wiley.com
CA Irvine - Pharmaceuticals - journals.lww.com
This table, the first of several parts, is adapted and excerpted from the latest Pharmaceutical Research and Manufacturers of America survey of Medicines in Development for Cancer. Of …
Number of citations: 0 journals.lww.com
JAT Hale, JC Bigelow, LA Mathews… - Biochemical …, 2002 - Elsevier
5-Chloro-2′-deoxycytidine (NSC 371331, CDC) is in development as a possible radiosensitizing agent for cancer treatment. Previous studies have been done to demonstrate the in …
Number of citations: 29 www.sciencedirect.com

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